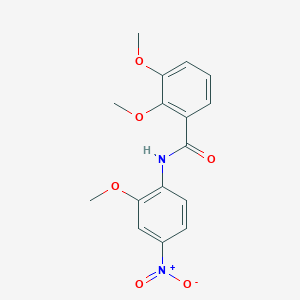

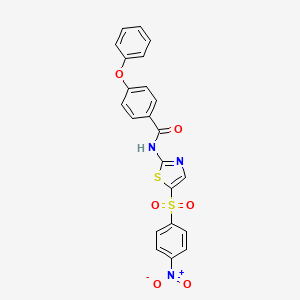

![molecular formula C12H11NO2 B2377199 3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-76-7](/img/structure/B2377199.png)

3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxabicyclo[3.1.0]hexane-2,4-dione, also known as 1,2-Cyclopropanedicarboxylic anhydride, is a chemical compound with the empirical formula C5H4O3 . Its molecular weight is 112.08 .

Synthesis Analysis

There are several methods for the synthesis of similar compounds. For instance, a convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Another method involves the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione .Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione consists of a five-membered ring fused with a three-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxabicyclo[3.1.0]hexane-2,4-dione include a melting point of 59-61 °C and a boiling point of 100-102 °C at 5 mmHg .Applications De Recherche Scientifique

Aromatase Inhibition and Potential in Endocrine Therapy

The compound 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its derivatives have demonstrated significant activity as inhibitors of human placental aromatase, a crucial enzyme in estrogen synthesis. This finding suggests potential applications in endocrine therapy for hormone-dependent tumors such as breast cancer. The enzyme-inhibitory activity of these compounds surpasses that of clinically used agents like aminoglutethimide (Staněk et al., 1991).

Analgesic Agents

A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through the hydride reduction of 1-arylcyclopropanedicarboximides, has shown notable analgesic potency in animal models. The compound bicifadine, in particular, displayed significant nonnarcotic analgesic activity, which has led to clinical trials in humans. This suggests the potential of 3-azabicyclo[3.1.0]hexane derivatives in pain management (Epstein et al., 1981).

Synthesis of Spirocyclic Heterocycles

A multi-component 1,3-dipolar cycloaddition process involving ninhydrin, α-amino acids, and cyclopropenes has been developed for synthesizing spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This method highlights the potential of 3-azabicyclo[3.1.0]hexane in creating a new library of biologically significant scaffolds, demonstrating its versatility in organic synthesis (Wang et al., 2021).

Development of μ Opioid Ligands

Research on 3-azabicyclo[3.1.0]hexane compounds as novel μ opioid receptor ligands has been conducted, focusing on treating pruritus in dogs. This research highlights the importance of structural changes to the lead structure in achieving high binding affinity and selectivity for the μ receptor, emphasizing the compound's potential in developing new opioid ligands (Lunn et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-2-4-8(5-7)13-11(14)9-6-10(9)12(13)15/h2-5,9-10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKBFLIMLYQFOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3CC3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2377121.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2377122.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377124.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2377128.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)

![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)